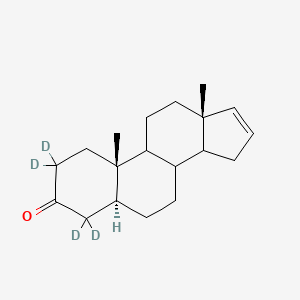

5|A-Androst-16-ene-3-one-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5α-Androst-16-ene-3-one-d4 is a deuterated form of 5α-Androst-16-ene-3-one, a steroid compound. The deuterium atoms replace the hydrogen atoms at specific positions, making it useful in various scientific studies, particularly in mass spectrometry and metabolic research .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 5α-Androst-16-ene-3-one-d4 involves the introduction of deuterium atoms into the parent compound, 5α-Androst-16-ene-3-one. This can be achieved through catalytic hydrogenation using deuterium gas. The reaction typically requires a deuterium source, a catalyst such as palladium on carbon, and specific reaction conditions like controlled temperature and pressure .

Industrial Production Methods

Industrial production of 5α-Androst-16-ene-3-one-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

化学反应分析

Reactivity in Synthetic Pathways

The deuterated compound primarily participates in ketone-specific reactions , including reductions and nucleophilic additions, due to its 3-keto functional group. Its synthetic utility is demonstrated in catalytic processes such as:

Pd-catalyzed aminocarbonylation

A key study employed 17-iodoandrost-16-ene derivatives under continuous-flow conditions with Pd(OAc)₂ and Xantphos ligands. While this reaction specifically used the non-deuterated analog, the methodology is relevant for understanding the deuterated variant’s behavior . Key parameters included:

| Solvent | Reaction Time (h) | Conversion (%) |

|---|---|---|

| Toluene | 24 | 78 |

| DMF | 0.5 | 100 |

Conditions: 1 mmol substrate, 2 mmol piperidine, 0.02 mmol Pd(OAc)₂, 0.025 mmol Xantphos, 1 bar CO, 100°C .

Analytical Characterization

Reaction products are routinely analyzed using gas chromatography-mass spectrometry (GC-MS) . For example, post-reaction mixtures from aminocarbonylation were quantified via GC-MS, with deuterated analogs showing retention times and fragmentation patterns analogous to their non-deuterated counterparts .

Biological Interaction Studies

Binding assays revealed high-affinity interactions with olfactory receptors (Ka ≈ 8.3 × 10⁸ M⁻¹), identical to non-deuterated 5α-androst-16-en-3-one . This suggests the deuterated form retains pheromonal activity while enabling isotopic tracking in physiological studies .

Stability Under Standard Conditions

The compound remains stable in laboratory settings but undergoes predictable ketone degradation under strong acidic/basic conditions.

科学研究应用

5α-Androst-16-ene-3-one-d4 is widely used in scientific research, including:

Chemistry: As a standard in mass spectrometry for studying metabolic pathways.

Biology: In tracer studies to understand biological processes.

Medicine: In the development of diagnostic tools and therapeutic agents.

Industry: As a reference material in quality control and analytical laboratories

作用机制

The mechanism of action of 5α-Androst-16-ene-3-one-d4 involves its interaction with specific molecular targets and pathways. It acts as a tracer in metabolic studies, allowing researchers to track the movement and transformation of molecules within biological systems. The deuterium atoms provide a distinct signal in mass spectrometry, facilitating the identification and quantification of metabolites .

相似化合物的比较

Similar Compounds

Androstenedione: A precursor to testosterone and estrogens.

Androstenediol: Another steroid with similar applications in metabolic studies.

Uniqueness

5α-Androst-16-ene-3-one-d4 is unique due to its deuterium labeling, which enhances its stability and provides distinct analytical advantages. This makes it particularly valuable in precise and accurate scientific investigations .

属性

分子式 |

C19H28O |

|---|---|

分子量 |

276.4 g/mol |

IUPAC 名称 |

(5S,10S,13R)-2,2,4,4-tetradeuterio-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13,15-17H,4-8,10-12H2,1-2H3/t13-,15?,16?,17?,18-,19-/m0/s1/i7D2,12D2 |

InChI 键 |

HFVMLYAGWXSTQI-ULJYNCMPSA-N |

手性 SMILES |

[2H]C1(C[C@]2([C@@H](CCC3C2CC[C@]4(C3CC=C4)C)C(C1=O)([2H])[2H])C)[2H] |

规范 SMILES |

CC12CCC3C(C1CC=C2)CCC4C3(CCC(=O)C4)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。